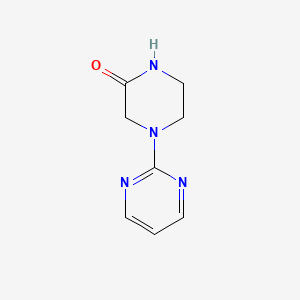

5-Aminopicolinaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Asymmetric Catalysis

5-Aminopicolinaldehyde derivatives have been used to develop chiral catalysts for asymmetric synthesis. For example, chiral dihydroisoquinolinium salts derived from this compound have demonstrated effectiveness as asymmetric catalysts in epoxidation reactions, achieving enantioselectivities up to 71% (Page, Buckley, Rassias, & Blacker, 2006). This highlights the compound's role in enhancing the chiral selectivity of synthetic reactions, which is crucial for producing enantiomerically pure pharmaceuticals and agrochemicals.

Synthesis of Herbicides

Research on the cascade cyclization of fluoroalkyl alkynylimines with primary amines has been adapted to enable the synthesis of novel fluoropicolinate herbicides. This method facilitated the creation of 4-amino-5-fluoropicolinates, leading to the development of picolinic acids with various substituents, previously inaccessible through traditional cross-coupling chemistry (Johnson, Renga, Galliford, Whiteker, & Giampietro, 2015). This application signifies the potential of this compound in the agricultural sector, particularly in the design of new herbicidal compounds.

Catalytic Activities in Organic Synthesis

This compound has been utilized in developing catalysts for various organic transformations. For instance, its metal complexes have been identified as low-cost and environmentally benign catalysts for the racemization of amino acids. These catalysts have demonstrated high reaction rates and turnovers, showing potential for applications in chemoenzymatic dynamic kinetic resolutions, thereby providing access to amino acids with excellent yields and enantioselectivities (Felten, Zhu, & Aron, 2010). This application underlines the importance of this compound in facilitating efficient and sustainable chemical processes.

Mechanism of Action

Target of Action

It’s known that aldehydes can react with amines to form imine derivatives, also known as schiff bases . This suggests that 5-Aminopicolinaldehyde might interact with amines in biological systems.

Mode of Action

The mode of action of this compound likely involves the formation of imine derivatives through a reaction with amines . This reaction is acid-catalyzed and reversible, similar to acetal formation . The rate of imine compound formation is generally greatest near a pH of 5, and drops at higher and lower pH’s .

Biochemical Pathways

The formation of imine derivatives can impact various biochemical processes, including protein translation

Pharmacokinetics

Understanding these properties is crucial for predicting the compound’s bioavailability and potential therapeutic effects .

Result of Action

The formation of imine derivatives can disrupt protein translation, leading to widespread cellular damage .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH can affect the rate of imine compound formation . Additionally, the presence of amines in the environment is necessary for the reaction to occur

Properties

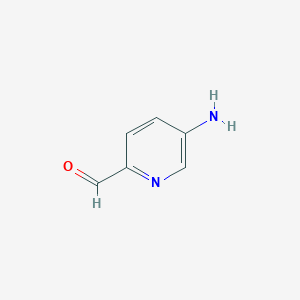

IUPAC Name |

5-aminopyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c7-5-1-2-6(4-9)8-3-5/h1-4H,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFMHQIHSPAMMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Tert-butylphenyl)-8-(2-thienylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2929071.png)

![6-Methyl-3-[2-oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2929077.png)

![1-(4-Benzylpiperidin-1-yl)-3-[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propan-1-one](/img/structure/B2929079.png)

![2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2929082.png)

![6-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2929083.png)

![(E)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2929084.png)

![1'-((5-Fluoro-2-methoxyphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2929086.png)

![N-(cyanomethyl)-3-{5,6-dimethyl-4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}-N-propylpropanamide](/img/structure/B2929091.png)